N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
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Overview
Description
N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide is a chemical compound with the molecular formula C19H22N4O3 and a molecular weight of 354.4 g/mol . This compound is known for its role as an impurity in the synthesis of bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma .
Preparation Methods
The synthesis of N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 3-methylbutylamine with 1-oxo-3-phenylpropan-2-yl chloride to form an intermediate, which is then reacted with pyrazine-2-carboxylic acid to yield the final product . The reaction conditions typically involve the use of solvents such as chloroform, DMSO, and methanol, with temperatures maintained between 2-8°C .
Chemical Reactions Analysis
N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including its role as an impurity in bortezomib synthesis.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide is not well-documented. as an impurity in bortezomib synthesis, it does not have a direct therapeutic effect. Bortezomib itself works by inhibiting the proteasome, a protein complex involved in degrading unneeded or damaged proteins, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide can be compared with similar compounds such as:
This compound: This compound is structurally similar but may have different substituents on the pyrazine ring.
This compound: Another similar compound with variations in the alkyl chain length or functional groups.
These compounds share similar chemical properties but may differ in their biological activities and applications.
Properties
Molecular Formula |
C19H24N4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H24N4O2/c1-14(2)8-9-22-18(24)16(12-15-6-4-3-5-7-15)23-19(25)17-13-20-10-11-21-17/h3-7,10-11,13-14,16H,8-9,12H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
UJZOAWFAGJVEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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